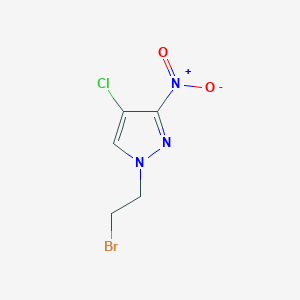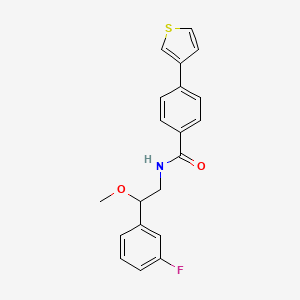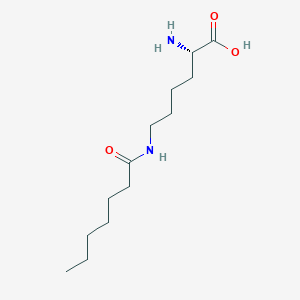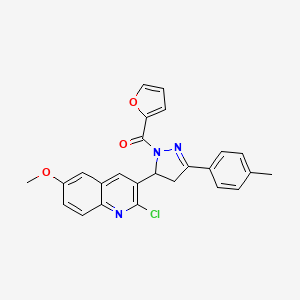
1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromoethyl group, a chloro group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions. The bromoethyl group can be added through nucleophilic substitution reactions involving an appropriate bromoethyl precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while reduction can produce amino derivatives.
科学研究应用
1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group may enhance the compound’s binding affinity to specific targets.
相似化合物的比较
- 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-imidazole
- 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-triazole
- 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrrole
Uniqueness: 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromoethyl) groups allows for versatile chemical modifications and interactions with biological targets.
属性
IUPAC Name |
1-(2-bromoethyl)-4-chloro-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPQXDBQYRLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCBr)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)
![4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2449706.png)

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)
![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)

![3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2449712.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449714.png)
![1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2449715.png)
![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide](/img/structure/B2449721.png)


![(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2449724.png)
